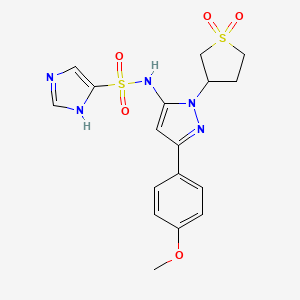

![molecular formula C18H20N2O6S B2795354 N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide CAS No. 1105205-52-4](/img/structure/B2795354.png)

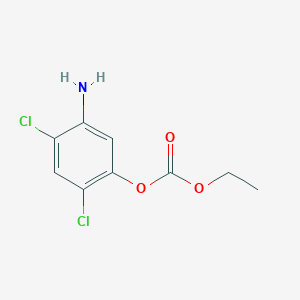

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesized compounds are usually characterized using different spectroscopic techniques .Aplicaciones Científicas De Investigación

Fluorescence Enhancement in Probes :

- Glibenclamide, a drug structurally similar to the compound , enhances the fluorescence intensity of erbium (Er) ions. This property is useful in developing sensitive fluorimetric probes for biochemical reactions, particularly involving lanthanides. Such probes could be used in high-performance liquid chromatography detectors in the future (Faridbod et al., 2009).

Inhibition of Carbonic Anhydrase Isoenzymes :

- Certain aromatic sulfonamide inhibitors, structurally related to the compound of interest, have shown potential in inhibiting carbonic anhydrase isoenzymes. These inhibitors are effective in nanomolar concentrations and demonstrate different activities across various isoenzymes (Supuran et al., 2013).

Analgesic, Anti-inflammatory, and Antimicrobial Activities :

- Derivatives of the compound exhibit notable analgesic, anti-inflammatory, and antimicrobial activities. These properties are significant for developing new therapeutic agents (Gein et al., 2019).

Anticancer Activity :

- A series of substituted benzamides, structurally related to the compound, have shown moderate to excellent anticancer activity against various cancer cell lines. This research indicates the potential of such compounds in cancer treatment (Ravinaik et al., 2021).

KCNQ2 Opener Activity :

- Specific acrylamides structurally similar to the compound have demonstrated significant activity in reducing neuronal hyperexcitability, suggesting potential use in treating neurological disorders (Wu et al., 2004).

Antimicrobial Activity of Hybrid Derivatives :

- Hybrid derivatives containing the sulfamoyl moiety have been synthesized and tested for their antibacterial activity. This research highlights the antimicrobial potential of such compounds (Hussein, 2018).

Inhibitory Effects on Acetylcholinesterase Enzyme :

- Novel benzamide derivatives, structurally similar to the compound , have been evaluated as inhibitors of the acetylcholinesterase enzyme. This research is relevant to Alzheimer's disease treatment (Yamali et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key structural component of microtubules, which are involved in many essential cellular processes, including cell division and intracellular transport .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to a blockade of mitosis, causing cell cycle arrest and inducing apoptosis .

Biochemical Pathways

The compound affects the cell cycle and apoptosis pathways . By causing cell cycle arrest, it prevents the cells from dividing and growing. The induction of apoptosis leads to programmed cell death, further inhibiting the proliferation of cancer cells .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .

Propiedades

IUPAC Name |

N-[4-[2-(1,3-benzodioxol-5-yloxy)ethylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-2-18(21)20-13-3-6-15(7-4-13)27(22,23)19-9-10-24-14-5-8-16-17(11-14)26-12-25-16/h3-8,11,19H,2,9-10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRMSFBDHKCSLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

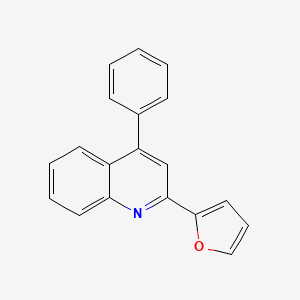

![4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2795273.png)

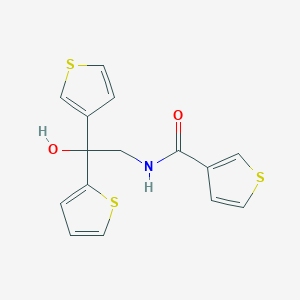

![4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2795278.png)

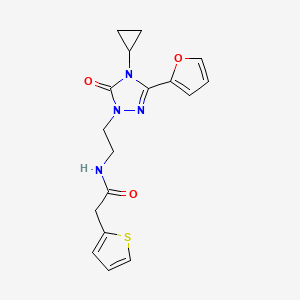

![N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2795282.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2795284.png)

![8-(4-Ethylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2795287.png)

![ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![6-Tert-butyl-2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795289.png)